4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde
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Overview
Description
4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzaldehyde derivative, the compound can be synthesized through a series of reactions involving methylation, oxidation, and cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
Methylaminoquinolines: Known for their medicinal properties, particularly in antimalarial drugs.
Coumarin Derivatives: Structurally related compounds with diverse biological activities.
Uniqueness
4-(Methylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
5579-41-9 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-(methylamino)-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-12-10-7-4-2-3-5-9(7)15-11(14)8(10)6-13/h2-6,12H,1H3 |
InChI Key |
OHDNWQAGWFEZHO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)C=O |
Origin of Product |
United States |
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